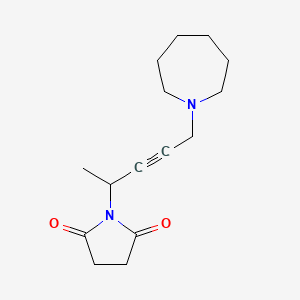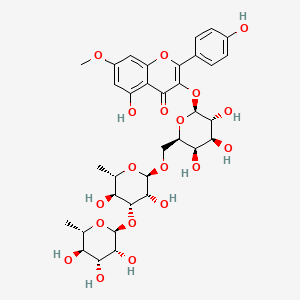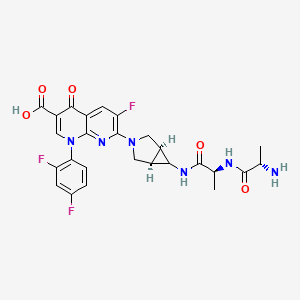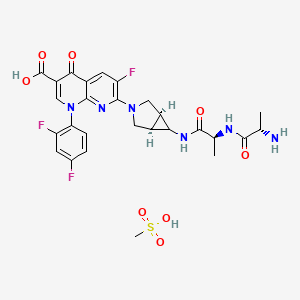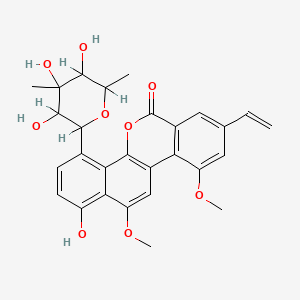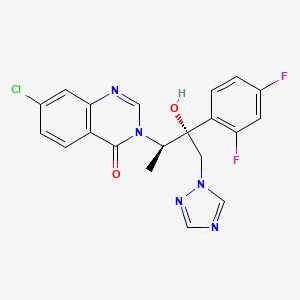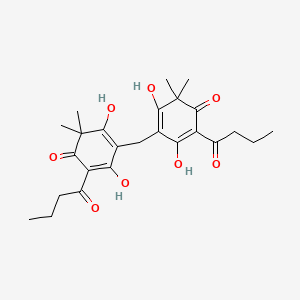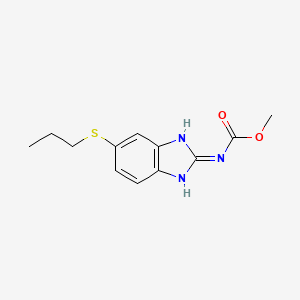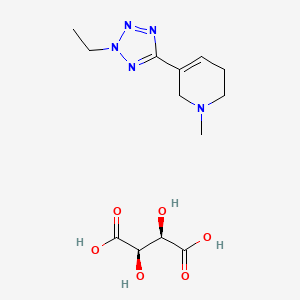
Alvameline tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alvameline Tartrate is a muscarinic M1 receptor agonist and M2/M3 receptor antagonist potentially for treatment of urinary incontinence.
Wissenschaftliche Forschungsanwendungen
1. Alzheimer's Disease Research
Alvameline tartrate, specifically Xanomeline tartrate, has been extensively studied in the context of Alzheimer's disease. It is known as a muscarinic agonist, demonstrating specificity for the M1 receptor. Studies have explored its safety, tolerance, and effectiveness in patients with Alzheimer's, suggesting its potential for treating cognitive impairments and behavioral symptoms associated with the disease (Sramek et al., 1995); (Bodick et al., 1994).
2. Cholinergic Agonist Studies
As a cholinergic agonist, Xanomeline tartrate's role has been examined in various neurological and psychiatric conditions. Its ability to cross the blood-brain barrier and its oral bioavailability have been key factors in these studies. It has been tested for its effects on cognitive function and behavioral symptoms, particularly in Alzheimer's disease (Cutler et al., 1994).
3. Experimental Models in Other Medical Research
Alvameline tartrate has been involved in various experimental models to understand its broader implications in medical research. These include studies on bone loss, oxidative stress, and metal toxicity in different animal models (Xiong et al., 2007); (Jebur et al., 2020).
4. Pharmacological Insights from Clinical Trials
Clinical trials of Alvameline tartrate have provided valuable insights into its pharmacological properties and potential therapeutic applications. These trials have focused on its utility in treating conditions such as Alzheimer's disease and autism spectrum disorders, shedding light on its cholinergic properties and effects on cognition and behavior (Bodick et al., 1997); (Chez et al., 2004).
Eigenschaften
CAS-Nummer |
159792-14-0 |
|---|---|
Produktname |
Alvameline tartrate |
Molekularformel |
C13H21N5O6 |
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15N5.C4H6O6/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-1(3(7)8)2(6)4(9)10/h5H,3-4,6-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
JHGFYOXAUPXDGA-LREBCSMRSA-N |
Isomerische SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
159792-14-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LU-25-109T; LU-25109T; LU 25 109T; LU 25109T |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



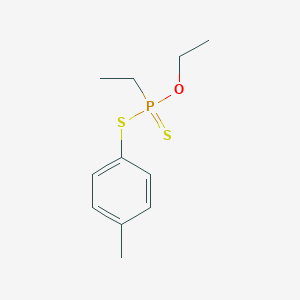
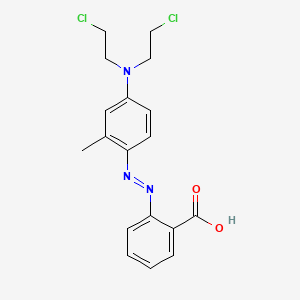
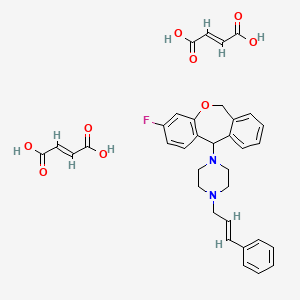
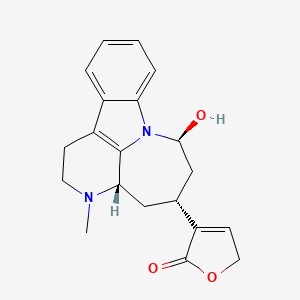
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)
![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)
